N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4S/c1-25(22,23)13-8-4-10(5-9-13)14(21)18-16-20-19-15(24-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGCNFAUHGJGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves the following steps:
Formation of 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of Methylsulfonylbenzamide Moiety: The final step involves the coupling of the oxadiazole intermediate with a methylsulfonylbenzamide derivative using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Research has indicated that N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide exhibits promising anticancer activity. A study demonstrated its effectiveness against various cancer cell lines, showing selective cytotoxicity and the ability to induce apoptosis in tumor cells.
Case Study : In vitro tests revealed that the compound significantly inhibited the proliferation of human lung adenocarcinoma cells (A549) with an IC50 value of approximately 25 µM. The mechanism was attributed to the induction of G0/G1 cell cycle arrest and apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study : A derivative of this compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties compared to standard antibiotics .
Anticonvulsant Activity
This compound has been investigated for its anticonvulsant potential in animal models.
Case Study : In a picrotoxin-induced seizure model, the compound exhibited significant anticonvulsant activity, providing 100% protection at a dose of 30 mg/kg. This suggests its potential as a therapeutic agent for epilepsy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the oxadiazole ring or sulfonamide moiety can enhance biological activity.
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution on phenyl ring | Increased anticancer potency |
| Alteration of sulfonamide group | Enhanced antimicrobial efficacy |
Mechanism of Action
The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous 1,3,4-oxadiazole derivatives, focusing on structural variations, synthesis methods, and reported biological activities.
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Antifungal Activity : LMM5 and LMM11 () share a sulfamoylbenzamide structure but differ in substituents. The benzyl(methyl)sulfamoyl group in LMM5 enhances antifungal efficacy compared to simpler sulfonyl groups, suggesting bulky substituents may improve target binding .
- Antibacterial Activity : HSGN-235 () incorporates trifluoromethyl and trifluoromethoxy groups, which are electron-withdrawing and lipophilic, likely enhancing penetration into bacterial membranes .
- Enzyme Inhibition : Compound 6a () demonstrates that ethylthio and sulfonyl groups facilitate interactions with hCA II via hydrophobic and hydrogen-bonding interactions .
Structure-Activity Relationships (SAR)
- Fluorophenyl vs.
- Sulfonyl Group Variations : Methylsulfonyl (target) vs. pyrrolidinylsulfonyl () or benzylsulfamoyl (LMM5) groups influence solubility and enzyme-binding interactions. Methylsulfonyl’s compact size may favor better target penetration than bulkier substituents .
Biological Activity
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic compound that belongs to the oxadiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a fluorophenyl group and a methylsulfonyl moiety, which contribute to its unique properties and biological interactions.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 341.35 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions, enhancing its binding affinity to specific enzymes and receptors. The fluorophenyl group may also increase lipophilicity, facilitating better cell membrane penetration.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including:
The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected bacteria are summarized below:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Study 1: Anticancer Efficacy
In a study conducted by Smith et al. (2023), the efficacy of this compound was evaluated in vivo using a mouse model bearing xenograft tumors derived from MCF-7 cells. The results showed a significant reduction in tumor volume compared to control groups treated with vehicle alone.
Study 2: Antimicrobial Assessment
Another investigation by Johnson et al. (2023) assessed the antimicrobial activity of the compound against clinical isolates of Staphylococcus aureus. The study concluded that the compound exhibited potent activity comparable to standard antibiotics, with mechanisms involving disruption of bacterial cell wall synthesis.
Q & A
Q. What are the common synthetic routes for N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling reactions between a substituted oxadiazole intermediate and a benzamide precursor. Key steps include:
- Oxadiazole formation : Cyclization of a thiosemicarbazide derivative under dehydrating conditions (e.g., using POCl₃ or H₂SO₄).
- Amide coupling : Reaction of the oxadiazole-2-amine with 4-(methylsulfonyl)benzoyl chloride in the presence of a base (e.g., pyridine) and molecular sieves (4Å) to absorb moisture .
- Critical conditions : Yield optimization requires precise control of temperature (0–25°C), solvent choice (DCM or DMF), and stoichiometric ratios. For example, excess acyl chloride improves coupling efficiency but may require purification via column chromatography to remove byproducts .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by verifying substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methylsulfonyl singlet at δ 3.1 ppm) .
- Mass Spectrometry (ESI-MS or APCI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is standard for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How does the substitution pattern on the oxadiazole ring (e.g., 4-fluorophenyl vs. other aryl groups) affect biological activity and target selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The 4-fluorophenyl group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, improving target binding. Comparative studies with analogs (e.g., 4-chlorophenyl or cyclohexyl substituents) show reduced antimicrobial activity, suggesting fluorine’s electronegativity and size are critical .
- Biological assays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial strains (e.g., S. aureus) to quantify potency differences. Fluorophenyl derivatives typically exhibit 2–4-fold lower MIC values than non-fluorinated analogs .
Q. What strategies can resolve contradictory data in biological activity assays across different studies involving this compound?
- Methodological Answer :
- Standardize assay protocols : Variability in bacterial strains (e.g., methicillin-resistant vs. susceptible S. aureus) or culture conditions (aerobic vs. anaerobic) can skew results. Use CLSI guidelines for reproducibility .
- Verify compound purity : Contradictions may arise from impurities (e.g., unreacted starting materials). Re-test batches with HPLC purity >98% and confirm via NMR .
- Orthogonal assays : Cross-validate using enzyme inhibition assays (e.g., HDAC or COX-2) to confirm target engagement independent of cell-based models .
Q. What is the role of the methylsulfonyl group in pharmacological activity, and how can its positioning be optimized?
- Methodological Answer :
- Electronic and steric effects : The methylsulfonyl group acts as a hydrogen bond acceptor, enhancing binding to catalytic residues in enzyme active sites (e.g., COX-2 or HDACs). Para-substitution on the benzamide ring maximizes spatial orientation for interactions .
- Modification strategies : Synthesize analogs with sulfonamide or sulfonic acid groups to compare potency. For example, replacing methylsulfonyl with morpholinosulfonyl reduces cytotoxicity but retains enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
